6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl-

Photochemistry Heterocyclic Chemistry Mechanistic Probe

6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- (CAS 51779-50-1) is a 2,4-disubstituted monocyclic 1,3-oxazin-6-one heterocycle with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol. The compound features a phenyl substituent at the 2-position and a methyl group at the 4-position on the oxazinone ring.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 51779-50-1
Cat. No. B14649251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl-
CAS51779-50-1
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC(=N1)C2=CC=CC=C2
InChIInChI=1S/C11H9NO2/c1-8-7-10(13)14-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyXAKJXJRQDIYJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-phenyl-6H-1,3-oxazin-6-one (CAS 51779-50-1): Core Structural Identity and Physicochemical Baseline for Procurement Decisions


6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- (CAS 51779-50-1) is a 2,4-disubstituted monocyclic 1,3-oxazin-6-one heterocycle with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol [1]. The compound features a phenyl substituent at the 2-position and a methyl group at the 4-position on the oxazinone ring. Key computed physicochemical properties include a predicted partition coefficient (XLogP3-AA) of 1.9, a topological polar surface area of 38.7 Ų, and zero hydrogen bond donors [1]. This compound is primarily known as a research intermediate in heterocyclic chemistry, with its foundational synthesis reported via thermolysis of acylaminoalkylidene Meldrum's acid derivatives [2].

Why Generic Substitution of 4-Methyl-2-phenyl-6H-1,3-oxazin-6-one with In-Class 1,3-Oxazin-6-ones Is Not Scientifically Valid


Substitution of 4-methyl-2-phenyl-6H-1,3-oxazin-6-one with other 1,3-oxazin-6-one derivatives is not scientifically justifiable due to its specific and non-interchangeable substitution-dependent photochemical reactivity. The 4-methyl-2-phenyl substitution pattern confers a unique photoisomerization pathway, irreversibly interconverting with its regioisomer 2-methyl-4-phenyl-6H-1,3-oxazin-6-one via observable oxa-azabicyclo[2.2.0]hexenone intermediates, a behavior not exhibited by the 2,4-diphenyl or 5-substituted analogs [1]. This substitution-dependent photochemical behavior directly impacts the compound's suitability as a mechanistic probe in photochemical studies or as a precursor for downstream transformations, where the regioisomeric outcome is critical [1].

Quantitative Differentiation Evidence for 4-Methyl-2-phenyl-6H-1,3-oxazin-6-one (CAS 51779-50-1) Against Closest Analogs


Photochemical Isomerization Specificity: 4-Methyl-2-phenyl- vs. 2-Methyl-4-phenyl-6H-1,3-oxazin-6-one

Under UV irradiation, 4-methyl-2-phenyl-1,3-oxazin-6-one (1) undergoes a photochemical isomerization to establish an equilibrium with its regioisomer 2-methyl-4-phenyl-1,3-oxazin-6-one (2). The reaction proceeds through two spectroscopically observable oxa-azabicyclo[2.2.0]hexenone intermediates (3 and 4) at low temperature. This behavior is regiochemistry-specific: the 2-methyl-4-phenyl isomer is the direct photoproduct, and the interconversion is not observed for analogs lacking the 4-methyl-2-phenyl substitution pattern [1]. The isomerization was studied in solution (solvent not fully specified in abstract) with irradiation at appropriate wavelengths to induce the [2+2] photocycloaddition/reversion [1].

Photochemistry Heterocyclic Chemistry Mechanistic Probe

Predicted Lipophilicity (XLogP) Differentiation Between 4-Methyl-2-phenyl- and 2-Methyl-4-phenyl-6H-1,3-oxazin-6-one

Although 4-methyl-2-phenyl-6H-1,3-oxazin-6-one and its regioisomer 2-methyl-4-phenyl-6H-1,3-oxazin-6-one share the same molecular formula (C11H9NO2) and molecular weight (187.19 g/mol), their predicted lipophilicities differ due to the positional exchange of the methyl and phenyl substituents on the oxazinone ring. The target compound has a computed XLogP3-AA of 1.9 [1]. The comparator's XLogP, while not explicitly reported in a directly comparable computational study, can be expected to differ slightly due to the different electronic environment of the substituents relative to the lactone carbonyl and imine moieties, which affects hydrogen-bond acceptor strength and thus partitioning behavior [2].

Physicochemical Profiling Drug Discovery ADME Prediction

Synthetic Accessibility: Thermolysis Yield Context for 2,4-Disubstituted 6H-1,3-Oxazin-6-ones

The synthetic method reported by Yamamoto et al. (1986) provides access to a range of 2,4-disubstituted 6H-1,3-oxazin-6-ones (8a-l) via thermolysis of acylaminoalkylidene Meldrum's acid derivatives (5a-l) [1]. While individual yields for each analog are reported in the full paper, the methodology demonstrates that the 4-methyl-2-phenyl substitution pattern is synthetically accessible through this general route. The comparator 2-tert-butyl-4-methyl-1,3-oxazin-6-one (CAS 51779-49-8), an alkyl-substituted analog, is synthesized via the same general method, but the phenyl-substituted target compound requires different N-acylimidate precursors, which can affect yield and purity [1].

Synthetic Methodology Heterocycle Synthesis Process Chemistry

Predicted Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Uniform Class Properties

As a drug-likeness descriptor, the topological polar surface area (TPSA) and hydrogen bond acceptor count are identical for 4-methyl-2-phenyl-6H-1,3-oxazin-6-one and its regioisomer 2-methyl-4-phenyl-6H-1,3-oxazin-6-one, both having TPSA = 38.7 Ų and 3 hydrogen bond acceptors (2 oxygens, 1 nitrogen) [1][2]. However, these values differentiate the 2,4-disubstituted 6H-1,3-oxazin-6-one class from other heterocyclic scaffolds such as 1,3-oxazinan-6-ones (saturated analogs with different PSA) or benzoxazinones (higher PSA due to additional aromatic ring). This provides a quantitative filter for scaffold selection in virtual screening campaigns.

Physicochemical Properties Computational Chemistry Drug-likeness

Validated Research and Application Scenarios for 4-Methyl-2-phenyl-6H-1,3-oxazin-6-one (CAS 51779-50-1) Based on Differential Evidence


Photochemical Mechanistic Probe for Heterocyclic Isomerization Studies

4-Methyl-2-phenyl-6H-1,3-oxazin-6-one is uniquely suited as a substrate for studying photochemical isomerization mechanisms in heterocyclic systems. Its UV-induced conversion to 2-methyl-4-phenyl-6H-1,3-oxazin-6-one proceeds through two distinct oxa-azabicyclo[2.2.0]hexenone intermediates that are spectroscopically observable at low temperature (IR, UV, 1H NMR), enabling direct mechanistic interrogation [1]. This makes the compound an essential tool for physical organic chemists investigating [2+2] photocycloaddition/reversion pathways in heterocycles.

Reference Standard for Regioisomeric Differentiation in 1,3-Oxazin-6-one Chemical Space

The distinct photochemical behavior and computed XLogP of 1.9 establish 4-methyl-2-phenyl-6H-1,3-oxazin-6-one as a reference point for distinguishing regioisomeric 2,4-disubstituted 1,3-oxazin-6-ones [1][2]. In analytical chemistry and quality control (QC) settings, the compound's specific spectral signatures—including its 2 NMR, 1 FTIR, and 1 MS (GC) spectra available via SpectraBase—provide a validated benchmark for confirming the identity and purity of this specific regioisomer against its 2-methyl-4-phenyl counterpart [3].

Scaffold for Structure-Activity Relationship (SAR) Exploration in Drug Discovery

With a TPSA of 38.7 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors, 4-methyl-2-phenyl-6H-1,3-oxazin-6-one occupies a favorable region of drug-like chemical space [2]. Its predicted XLogP of 1.9 suggests moderate lipophilicity suitable for membrane permeability screening. The compound can serve as a core scaffold for medicinal chemistry programs exploring 1,3-oxazin-6-one-based inhibitors or probes, where the specific 4-methyl-2-phenyl substitution pattern may confer distinct target binding compared to the 2-methyl-4-phenyl regioisomer.

Synthetic Intermediate for 5-Substituted and Fused Oxazinone Derivatives

The established thermolysis-based synthesis reported by Yamamoto et al. (1986) positions 4-methyl-2-phenyl-6H-1,3-oxazin-6-one within a broader synthetic methodology that enables access to a library of 2,4-disubstituted analogs (8a-l) [4]. The compound can be further functionalized—for example, benzylation at the 5-position yields 5-benzyl-4-methyl-2-phenyl-6H-1,3-oxazin-6-one (CAS 117838-64-9), a derivative with a reported melting point of 99-101 °C . This makes the target compound a versatile starting material for generating structurally diverse oxazinone derivatives for screening collections.

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